Y-c[D-Pen-D-(2')Nal-GSFC]KR-NH2
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Overview
Description
The compound Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 is a synthetic peptide known for its potential inhibitory effects on specific protein kinases. It is often studied in the context of biochemical and pharmacological research due to its unique structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection Steps: Protecting groups on the amino acids are removed to allow for subsequent coupling.
Cyclization: The peptide is cyclized to form the desired cyclic structure, often using specific reagents and conditions to promote ring closure.
Cleavage and Purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial for obtaining the final product suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized under specific conditions, affecting its structure and activity.
Reduction: Reduction reactions can modify disulfide bonds within the peptide.
Substitution: Specific amino acids within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or other reducing agents are commonly used for reduction reactions.
Substitution Reagents: Amino acid derivatives and coupling reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the cleavage of disulfide bonds .
Scientific Research Applications
Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2: has several scientific research applications, including:
Biochemical Studies: It is used to study protein-protein interactions and enzyme inhibition.
Pharmacological Research: The compound is investigated for its potential therapeutic effects, particularly in targeting specific kinases involved in disease pathways.
Drug Development: Researchers explore its potential as a lead compound for developing new drugs targeting protein kinases
Mechanism of Action
The mechanism of action of Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2 involves its interaction with specific protein kinases. It binds to the active site of the kinase, inhibiting its activity. This inhibition can affect various cellular pathways, leading to changes in cell signaling and function. The compound’s unique structure allows for selective binding to target kinases, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Y-c[D-Pen-(2R,3S)-2-Me-(2’)Nal-GSFC]KR-NH2
- Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2
- Y-Pen-(2’')Nal-GSFCKK-NH2
Uniqueness
Y-c[D-Pen-D-(2’)Nal-GSFC]KR-NH2: stands out due to its specific amino acid sequence and cyclic structure, which confer unique binding properties and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency towards target kinases, making it a valuable compound for targeted research .
Properties
Molecular Formula |
C49H69N13O10S2 |
---|---|
Molecular Weight |
1064.3 g/mol |
IUPAC Name |
(4S,7R,10S,16R,19S)-19-acetamido-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-benzyl-10-(hydroxymethyl)-20,20-dimethyl-16-(naphthalen-2-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C49H69N13O10S2/c1-28(64)56-40-47(72)61-35(24-30-18-19-31-14-7-8-15-32(31)22-30)42(67)55-25-39(65)57-37(26-63)45(70)60-36(23-29-12-5-4-6-13-29)44(69)62-38(27-73-74-49(40,2)3)46(71)59-34(16-9-10-20-50)43(68)58-33(41(51)66)17-11-21-54-48(52)53/h4-8,12-15,18-19,22,33-38,40,63H,9-11,16-17,20-21,23-27,50H2,1-3H3,(H2,51,66)(H,55,67)(H,56,64)(H,57,65)(H,58,68)(H,59,71)(H,60,70)(H,61,72)(H,62,69)(H4,52,53,54)/t33-,34-,35+,36+,37-,38+,40-/m0/s1 |
InChI Key |
RLMDVJMHWZVFEI-LNZYVXNRSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](CSSC1(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N)CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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